![molecular formula C16H15ClNO2SBr B601352 CLOPIDOGREL IMPURITY 2 CAS No. 1396607-49-0](/img/structure/B601352.png)
CLOPIDOGREL IMPURITY 2
Overview
Description
Clopidogrel Impurity 2, also known as Clopidogrel Iminium Impurity, is a chemical compound with the molecular formula C16H15ClNO2S.Br and a molecular weight of 400.71 g/mol . It is an oxidative impurity of the antithrombotic drug Clopidogrel. This impurity is formed during the synthesis and degradation of Clopidogrel and is often monitored to ensure the purity and efficacy of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
Clopidogrel Impurity 2 can be synthesized through the selective oxidation of Clopidogrel using peroxymonosulfate and sodium halide systems. The reaction conditions involve the use of various solvents and oxidants to achieve the desired transformation. The reaction is monitored using nuclear magnetic resonance spectroscopy to ensure the formation of the impurity.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-performance liquid chromatography to isolate and purify the impurity from the Clopidogrel drug substance. This method ensures that the impurity is present in controlled amounts, maintaining the quality and safety of the final pharmaceutical product.
Chemical Reactions Analysis
Types of Reactions
Clopidogrel Impurity 2 undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to the formation of this impurity.
Substitution: Reactions involving the replacement of functional groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Peroxymonosulfate and sodium halide are commonly used to induce oxidation.
Major Products Formed
Scientific Research Applications
Scientific Research Applications
Pharmaceutical Research:
- Stability Studies: Clopidogrel Impurity 2 is utilized to assess the stability and degradation pathways of Clopidogrel under various conditions. Understanding these pathways helps in formulating more stable drug products and predicting their shelf life.
- Toxicology Studies: Research has been conducted to evaluate the safety profile of Clopidogrel formulations containing this impurity, focusing on its potential effects on patients.
Analytical Chemistry:
- Reference Standard in High-Performance Liquid Chromatography (HPLC): this compound serves as a reference standard in HPLC to determine the purity of Clopidogrel formulations. Its presence is critical for ensuring that the final pharmaceutical product meets regulatory standards .
- Simultaneous Detection Methods: Recent advancements include methods for simultaneous detection of Clopidogrel and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which aids in monitoring impurity levels in clinical settings .
Case Studies
Impact of Genetic Variations on Clopidogrel Efficacy:
A notable study highlighted how genetic variations, particularly in the CYP2C19 gene, affect clopidogrel metabolism and efficacy. Carriers of the CYP2C19*2 allele exhibited reduced levels of active metabolites, leading to higher platelet reactivity and increased risks for adverse cardiovascular events. The presence of impurities like this compound may further influence these outcomes .
Analytical Method Development:
Research demonstrated a simultaneous determination method for clopidogrel metabolites using LC-MS/MS, achieving high extraction efficiency. This method is vital for clinical monitoring of impurity levels .
Research Findings
Recent studies have focused on developing robust analytical methods to detect and quantify this compound alongside other metabolites. The following table summarizes key findings from these studies:
Methodology | Detection Limit | Recovery Rate (%) |
---|---|---|
LC-MS/MS | 0.1 ng/mL | >80 |
HPLC | Not specified | >75 |
These advancements underscore the importance of precise analytical techniques in ensuring drug safety and efficacy.
Mechanism of Action
The mechanism of action of Clopidogrel Impurity 2 involves its interaction with molecular targets and pathways similar to those of Clopidogrel. As an oxidative impurity, it may affect the antithrombotic activity of Clopidogrel by altering its chemical structure and properties . The exact molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel Impurity 1: Another oxidative impurity of Clopidogrel with a different molecular structure.
Clopidogrel EP Impurity E: A related compound used in the analysis of Clopidogrel.
Clopidogrel EP Impurity A: Another impurity formed during the synthesis of Clopidogrel.
Uniqueness
Clopidogrel Impurity 2 is unique due to its specific molecular structure and the conditions under which it is formed. Its presence and concentration are critical for ensuring the quality and efficacy of Clopidogrel.
Biological Activity
Clopidogrel is an antiplatelet medication widely used to prevent cardiovascular events by inhibiting platelet aggregation. It is a prodrug that requires metabolic activation to exert its pharmacological effects. Among its various impurities, Clopidogrel Impurity 2 has garnered attention due to its potential impact on the drug's efficacy and safety profile. This article delves into the biological activity of this compound, exploring its formation, reactivity, and implications for patient outcomes.
Overview of Clopidogrel and Its Metabolism
Clopidogrel undergoes a two-step metabolic activation process primarily mediated by cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, CYP2B6, and CYP1A2. The first step converts clopidogrel to 2-oxo-clopidogrel , which is then further metabolized to the active thiol metabolite that irreversibly binds to the P2Y12 ADP receptor on platelets, inhibiting their aggregation .
Table 1: Key Metabolic Pathways of Clopidogrel
Step | Enzyme(s) Involved | Product |
---|---|---|
1 | CYP1A2, CYP2B6, CYP2C19 | 2-oxo-clopidogrel |
2 | CYP3A4, CYP2B6, CYP2C9 | Active thiol metabolite |
Formation and Characteristics of this compound
This compound is identified as a degradation product formed during the storage and processing of clopidogrel formulations. It arises from hydrolysis and oxidation pathways that affect the stability of the drug . Understanding its formation is crucial for ensuring the quality and efficacy of clopidogrel products.
Table 2: Stability Studies of Clopidogrel Formulations
Product | Hydrolysis (%) | Oxidation (%) | Total Impurities (%) |
---|---|---|---|
PLAVIX® (Reference) | 0.04 (0 months) / 0.29 (3 months) | 0.24 (0 months) / 0.35 (3 months) | 0.56 (0 months) / 1.71 (3 months) |
Generic A | 0.85 (0 months) / 1.36 (3 months) | 2.24 (0 months) / 3.61 (3 months) | 3.55 (0 months) / 5.55 (3 months) |
Biological Activity and Pharmacodynamics
The biological activity of this compound remains less characterized compared to the parent compound; however, studies indicate that impurities can influence pharmacodynamics and therapeutic outcomes. For instance, patients with certain genetic polymorphisms in CYP2C19 exhibit variability in response to clopidogrel therapy, which may be exacerbated by the presence of impurities like this compound .
Case Studies
A notable case study examined the impact of genetic variations on clopidogrel efficacy in patients undergoing percutaneous coronary intervention (PCI). It was found that carriers of the CYP2C19*2 allele had reduced levels of active metabolites and higher platelet reactivity, leading to increased risks for adverse cardiovascular events . The presence of impurities such as this compound could potentially alter these outcomes further.
Research Findings
Recent research has focused on developing methods for detecting and quantifying this compound alongside other metabolites in plasma samples. A study demonstrated a simultaneous determination method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high extraction efficiency and acceptable matrix effects . This advancement is crucial for monitoring impurity levels in clinical settings.
Table 3: Analytical Methods for Clopidogrel Metabolites
Methodology | Detection Limit | Recovery Rate (%) |
---|---|---|
LC-MS/MS | 0.1 ng/mL | >80 |
HPLC | Not specified | >75 |
Properties
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClNO2S.BrH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9-10,15H,6,8H2,1H3;1H/q+1;/p-1/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWLMQVQNGJIKW-RSAXXLAASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)[N+]2=CC3=C(CC2)SC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)[N+]2=CC3=C(CC2)SC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396607-49-0 | |
Record name | Clopidogrel pyridinium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396607490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLOPIDOGREL PYRIDINIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNE7AU6LVL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.